molecular formula C5H5LiS B14497926 lithium;5-methyl-2H-thiophen-2-ide CAS No. 63762-42-5

lithium;5-methyl-2H-thiophen-2-ide

Cat. No.: B14497926
CAS No.: 63762-42-5
M. Wt: 104.1 g/mol
InChI Key: JRGKCHSSPMJFGZ-UHFFFAOYSA-N
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Description

Lithium 5-methyl-2H-thiophen-2-ide is an organolithium compound comprising a lithium cation and a deprotonated 5-methylthiophen-2-yl anion. This compound belongs to the class of thiophenides, which are aromatic heterocyclic anions derived from thiophene. Organolithium compounds like this are widely used in synthetic chemistry as strong bases or nucleophiles, particularly in the formation of carbon-carbon bonds and metalation reactions.

Properties

CAS No.

63762-42-5

Molecular Formula

C5H5LiS

Molecular Weight

104.1 g/mol

IUPAC Name

lithium;5-methyl-2H-thiophen-2-ide

InChI

InChI=1S/C5H5S.Li/c1-5-3-2-4-6-5;/h2-3H,1H3;/q-1;+1

InChI Key

JRGKCHSSPMJFGZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC=[C-]S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;5-methyl-2H-thiophen-2-ide typically involves the reaction of 5-methyl-2H-thiophene with an organolithium reagent. One common method is the deprotonation of 5-methyl-2H-thiophene using n-butyllithium in an inert atmosphere, such as nitrogen or argon, at low temperatures (around -78°C) to form the desired organolithium compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organolithium reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;5-methyl-2H-thiophen-2-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkyl-substituted thiophenes, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of lithium;5-methyl-2H-thiophen-2-ide involves its ability to act as a nucleophile in various chemical reactions. The lithium atom enhances the nucleophilicity of the thiophene ring, allowing it to readily react with electrophiles. This property is exploited in the synthesis of complex organic molecules and materials .

Comparison with Similar Compounds

Lithium Thiophenide (Unsubstituted)

Lithium thiophenide (LiC₄H₃S) lacks the methyl group present in the 5-methyl derivative. Key differences include:

  • Stability : The methyl group in lithium 5-methyl-2H-thiophen-2-ide donates electron density via the inductive effect, stabilizing the anion and reducing its reactivity compared to the unsubstituted counterpart.
  • Solubility : Both compounds are typically soluble in polar aprotic solvents (e.g., THF, ethers), but the methyl group may enhance solubility in less polar solvents due to increased hydrophobicity.
  • Applications : Unsubstituted lithium thiophenide is more reactive in metalation reactions, whereas the methylated derivative may offer selectivity in directed ortho-metalation or polymerization processes .

Sodium 5-Methyl-2H-Thiophen-2-ide

Replacing lithium with sodium alters cation-anion interactions:

  • Ionic Radius: Sodium (1.02 Å) has a larger ionic radius than lithium (0.76 Å), leading to weaker electrostatic interactions.
  • Reactivity: Sodium salts are generally less reactive in organometallic synthesis due to lower Lewis acidity compared to lithium.

Lithium Cyclopentadienide (LiC₅H₅)

Lithium cyclopentadienide, a benchmark organolithium reagent, differs in:

  • Aromaticity : The cyclopentadienide anion is a 6π-electron system, whereas the thiophenide anion is a 4π-electron system with sulfur contributing to resonance stabilization.
  • Basicity : Cyclopentadienide is more basic, making it more reactive in deprotonation reactions. Thiophenides, with sulfur’s electronegativity, are less basic but more tunable for selective reactions.

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

This carbaldehyde derivative (CAS: N/A) shares the 5-methylthiophene moiety but features a formyl group instead of a lithium ion. Key contrasts include:

  • Reactivity : The carbaldehyde participates in condensation reactions (e.g., forming Schiff bases), whereas the lithium salt acts as a nucleophile or base.
  • Applications : Carbaldehydes are used in organic electronics and pharmaceuticals, while lithium thiophenides are employed in polymer chemistry and catalysis .

Table 1: Comparative Properties of Lithium Salts and Thiophene Derivatives

Compound Melting Point (°C) Solubility (Key Solvents) Key Applications
Lithium 5-methyl-2H-thiophen-2-ide Not reported THF, ethers Polymerization, organometallics
Lithium nitrate (LiNO₃) 264 Water, ethanol Electrolytes, ceramics
Sodium 5-methyl-2H-thiophen-2-ide Not reported THF, DMSO Catalysis, intermediates
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde Not reported DCM, chloroform Organic electronics

Key Findings:

  • Cation Effects : Lithium’s small size and high charge density enhance reactivity in cross-coupling reactions compared to sodium or potassium salts.
  • Substituent Effects : Methyl groups improve thermal stability and solubility in organic solvents, as seen in carbaldehyde derivatives .

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